2-((trimethylsilyl)oxy)acetonitrile
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Overview
Description
“2-((trimethylsilyl)oxy)acetonitrile” is a chemical compound that contains a trimethylsilyl group . This group is often used as a protecting group for alcohols in organic synthesis . The compound itself doesn’t have much information available, but its related compounds have been used in various chemical reactions .
Synthesis Analysis
The synthesis of compounds with a trimethylsilyl group often involves the use of trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base (i.e., pyridine, triethylamine, or 2,6-lutidine) in dichloromethane . Another method involves TMSCl and lithium sulfide (Li 2 S) in acetonitrile . A specific synthesis example for a related compound, 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile, showed a high yield of 97% for multiple runs .Chemical Reactions Analysis
Trimethylsilyl compounds, including “this compound”, have been used in catalytic cyanomethylation of various carbonyl compounds in the presence of Lewis bases . They are also used as protecting groups for alcohols, which can be deprotected upon treatment with HF-based reagents .Mechanism of Action
Safety and Hazards
Future Directions
The use of trimethylsilyl compounds in the synthesis of complex molecules and their role as protecting groups for alcohols highlight their importance in organic chemistry . Furthermore, their use in the detection of heavy metal ions in environmental samples suggests potential applications in environmental protection methodologies .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-((trimethylsilyl)oxy)acetonitrile involves the reaction of trimethylsilyl cyanide with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Trimethylsilyl cyanide", "Acetic anhydride", "Catalyst (e.g. triethylamine)" ], "Reaction": [ "Add trimethylsilyl cyanide to a reaction flask", "Add acetic anhydride to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of around 50-60°C", "Stir the reaction mixture for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
CAS No. |
40326-15-6 |
Molecular Formula |
C5H11NOSi |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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